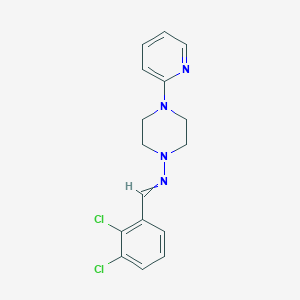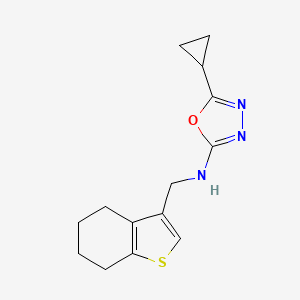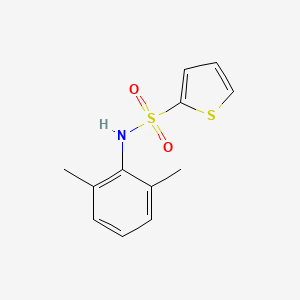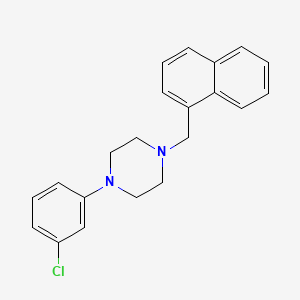
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, also known as DCPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCPIP is a small molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
作用機序
The mechanism of action of N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine is not fully understood, but it is believed to interact with various cellular pathways and proteins. It has been shown to bind to DNA and inhibit topoisomerase activity, which can lead to DNA damage and cell death. N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta peptides, and inhibit the activity of protein kinase C. N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage.
実験室実験の利点と制限
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for research. It has also been extensively studied for its potential therapeutic applications, making it an attractive target for further research. However, N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. It is also toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action in cancer cells. Another area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Studies are needed to determine its ability to cross the blood-brain barrier and its effects on neuronal function. Additionally, N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine may have potential applications in other areas such as inflammation and oxidative stress, which warrant further investigation.
合成法
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine can be synthesized through a multi-step process that involves the reaction of 2,3-dichlorobenzaldehyde with 2-pyridinecarboxaldehyde and piperazine. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have cytotoxic effects on cancer cells and can induce apoptosis, making it a promising candidate for cancer treatment. N-(2,3-dichlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4/c17-14-5-3-4-13(16(14)18)12-20-22-10-8-21(9-11-22)15-6-1-2-7-19-15/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGBDHUHGCHKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642239.png)
![5-methoxy-1-methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B5642246.png)

![(1S*,5R*)-3-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642267.png)
![(1S*,5R*)-6-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-(4-fluorobenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5642278.png)

![4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5642285.png)
![8-(2-ethylisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642287.png)
![2,3-dimethyl-6-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B5642291.png)
![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5642297.png)
![5-methyl-2-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5642322.png)
![7H-[1,2]benzisothiazolo[3,2-b]quinazolin-7-one 5,5-dioxide](/img/structure/B5642328.png)
![1-{2-[(3S*,5R*)-3-(hydroxymethyl)-5-(4-morpholinylmethyl)-1-piperidinyl]-2-oxoethyl}-2-piperidinone](/img/structure/B5642339.png)